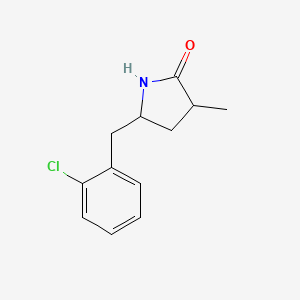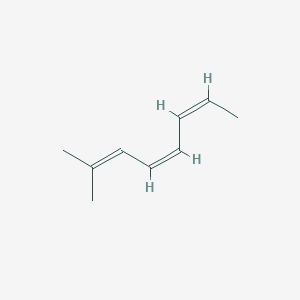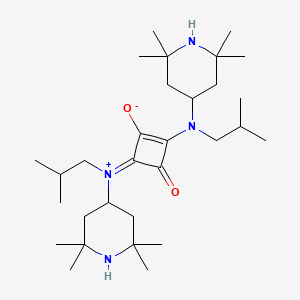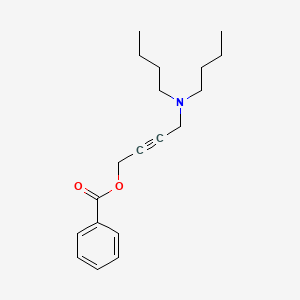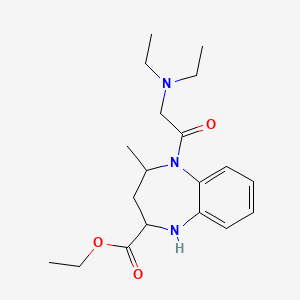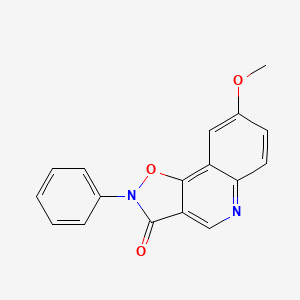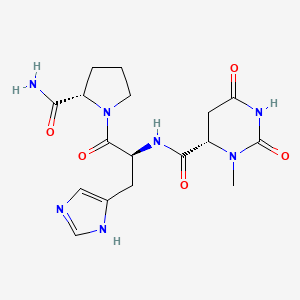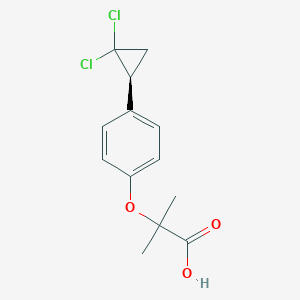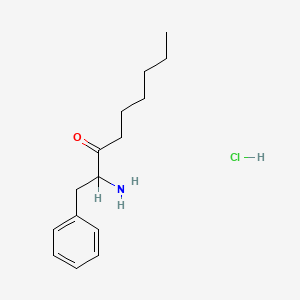
(+-)-2-Amino-1-phenyl-3-nonanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is a chemical compound with a unique structure that includes an amino group, a phenyl group, and a nonanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride typically involves the reaction of 2-amino-1-phenyl-3-nonanone with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and purity.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other cellular components, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (±)-2-Amino-1-phenyl-3-nonanone hydrochloride include other amino-ketones and phenyl-substituted nonanones. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.
Uniqueness
The uniqueness of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
153788-04-6 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
2-amino-1-phenylnonan-3-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-4-8-11-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
Clave InChI |
XEJQRIRVWJTGNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


